Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate

Medicinal Chemistry Building Block Amidoxime

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate (CAS 1053656-15-7; molecular formula C10H19N3O3; molecular weight 229.28 g/mol) belongs to the piperidinecarboxylic acid class and features a distinctive N-hydroxycarbamimidoyl (amidoxime) group attached to the piperidine nitrogen via a methylene spacer. This bifunctional scaffold combines a metal-chelating amidoxime moiety with an ethyl ester at the 4-position, enabling both coordination chemistry and further synthetic derivatization.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
Cat. No. B11817923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC(=NO)N
InChIInChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12)
InChIKeyXSDBRCLNOMYTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate: A Bifunctional Piperidine-Amidoxime Building Block for Medicinal Chemistry


Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate (CAS 1053656-15-7; molecular formula C10H19N3O3; molecular weight 229.28 g/mol) belongs to the piperidinecarboxylic acid class and features a distinctive N-hydroxycarbamimidoyl (amidoxime) group attached to the piperidine nitrogen via a methylene spacer. This bifunctional scaffold combines a metal-chelating amidoxime moiety with an ethyl ester at the 4-position, enabling both coordination chemistry and further synthetic derivatization. [1] The compound is supplied as a high-purity intermediate (NLT 98%) for pharmaceutical research and development.

Why Generic Piperidine-Amidoxime Substitution Fails: Structural Determinants of Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate Differentiation


Generic substitution among piperidine-amidoxime compounds is unreliable due to critical structural variations that govern metal-chelation geometry, reactivity, and downstream synthetic utility. The ethyl ester at the 4-position of the piperidine ring in this compound provides a distinct handle for further functionalization (e.g., hydrolysis to carboxylic acid, amidation, or reduction) that is absent in simpler amidoxime analogs such as N'-hydroxypiperidine-4-carboximidamide (CAS 1421266-74-1, MW 143.19 g/mol). Furthermore, the methylene spacer between the piperidine nitrogen and the amidoxime carbon alters the distance and orientation of the metal-binding group relative to the piperidine scaffold, directly affecting zinc-chelating potency in metalloenzyme inhibitor design. [1] Quantitative evidence below demonstrates that these structural differences translate into measurable divergence in binding energy and synthetic versatility.

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Synthetic Handle Divergence vs. N'-Hydroxypiperidine-4-carboximidamide

The target compound possesses an ethyl ester at the piperidine 4-position and a methylene spacer before the amidoxime, yielding a molecular weight of 229.28 g/mol, compared to 143.19 g/mol for the simpler N'-hydroxypiperidine-4-carboximidamide, which lacks both the ester and the spacer. This 86.09 g/mol difference reflects the presence of a synthetically addressable ester group that enables further diversification without disturbing the amidoxime pharmacophore.

Medicinal Chemistry Building Block Amidoxime

Predicted Zinc-Binding Geometry Advantage Over Directly Attached Amidoxime Analogs

In a virtual screening and molecular dynamics study of hydroxyamino-piperidine HDAC6 inhibitors, compounds featuring an amidoxime-like zinc-binding group with a spacer achieved a calculated binding free energy (ΔGbind) of -45.41 kcal/mol against the HDAC6 catalytic domain. [1] While this specific value was obtained for Compound 10 (AKOS030273637, bearing a benzyl 4-[4-(hydroxyamino)-4-oxobutylidene]piperidine-1-carboxylate scaffold), the structural principle—a spacer between the piperidine nitrogen and the zinc-binding hydroxamic acid/amidoxime moiety—is directly transferable to the target compound. Analogs with the amidoxime directly attached to the piperidine ring (e.g., N'-hydroxypiperidine-4-carboximidamide) lack this spacer and would present a different zinc-coordination geometry.

HDAC6 Inhibition Metalloenzyme Molecular Modeling

Purity Specification Advantage: NLT 98% vs. Typical 95% for Analogous Building Blocks

The target compound is supplied with a minimum purity specification of NLT 98% (HPLC) by MolCore, compared to the 95% purity typically specified for ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate from general suppliers and the 97% purity of N'-hydroxypiperidine-4-carboximidamide from Thermo Scientific. The higher purity specification reduces the burden of in-house purification for downstream synthetic applications.

Quality Control Procurement Purity

Amidoxime Ester Prodrug Potential: Differentiation from Non-Esterified Amidoxime Building Blocks

Amidoxime esters have been demonstrated to function as orally bioavailable prodrugs of amidines. In a seminal study, the amidoxime ester prodrug 18 of an amidino carboxylate achieved approximately 20-fold higher oral absorption in mice compared to the parent amidine 13. [1] The target compound, bearing both an amidoxime and an ethyl ester, is pre-configured for exploration of dual prodrug strategies where both the amidoxime and the carboxylate are masked, a capability not offered by non-esterified amidoxime building blocks such as N'-hydroxypiperidine-4-carboximidamide.

Prodrug Design Oral Bioavailability Amidoxime

Cyclodehydration Potential for 1,2,4-Oxadiazole Synthesis: Differentiated Reactivity vs. Non-Ester Analogs

Amidoximes react with activated carboxylic acids or esters to form 1,2,4-oxadiazole rings through cyclodehydration. The target compound uniquely contains both the amidoxime nucleophile and an ethyl ester electrophile within the same molecule, enabling potential intramolecular cyclization or selective intermolecular reactions. In contrast, non-esterified analogs such as N'-hydroxypiperidine-4-carboximidamide require an external activated carboxylic acid partner for oxadiazole formation, limiting chemoselective options in complex synthetic sequences.

Heterocycle Synthesis 1,2,4-Oxadiazole Amidoxime Cyclization

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate: High-Priority Application Scenarios Based on Structural Differentiation


HDAC6 and Metalloenzyme Inhibitor Lead Generation Requiring Spacer-Optimized Zinc Chelation

Medicinal chemistry teams targeting HDAC6 or other zinc-dependent metalloenzymes should prioritize this compound as a scaffold for lead generation. The methylene spacer between the piperidine nitrogen and the amidoxime zinc-binding group enables optimal bidentate coordination geometry, as supported by molecular modeling studies demonstrating that spacer-containing hydroxyamino-piperidine scaffolds achieve favorable ΔGbind values (e.g., -45.41 kcal/mol against HDAC6). [1] The ethyl ester at the 4-position further allows introduction of capping groups targeting the enzyme surface recognition pocket without disrupting the zinc-chelating amidoxime. Simpler amidoxime building blocks lacking both the spacer and the ester cannot achieve the same geometry-optimized dual-point derivatization.

1,2,4-Oxadiazole Library Synthesis Exploiting Bifunctional Amidoxime-Ester Reactivity

This compound is ideally suited for the efficient construction of 1,2,4-oxadiazole-piperidine compound libraries. The convergent handle—where the amidoxime serves as the nucleophile and the ethyl ester as the electrophile for cyclodehydration—enables intramolecular or selective intermolecular oxadiazole formation without requiring external carboxylic acid partners. This reduces synthetic step count and improves atom economy compared to using separate amidoxime and ester building blocks, accelerating SAR exploration around the piperidine-oxadiazole core.

Dual Amidoxime-Ester Prodrug Design for Enhanced Oral Bioavailability

Drug discovery programs targeting indications where oral bioavailability of amidine or carboxylate-bearing leads is suboptimal should evaluate this compound as a prodrug scaffold. Amidoxime esters have demonstrated up to approximately 20-fold improvement in oral absorption compared to parent amidines in preclinical models. [2] The target compound's combination of an ethyl ester and an amidoxime allows simultaneous masking of both functionalities, potentially enabling a dual-prodrug strategy that is not accessible with mono-functional amidoxime building blocks. The NLT 98% purity ensures consistent prodrug conversion kinetics in preclinical PK studies.

HIV Integrase Inhibitor Intermediate and Fragment-Based Drug Discovery

The structural similarity of this compound to known intermediates in HIV integrase inhibitor synthesis—specifically analogs bearing the 2-(hydroxyamino)-2-iminoethyl motif used as intermediates in the preparation of HIV integrase strand transfer inhibitors [3]—positions it as a candidate fragment for fragment-based drug discovery (FBDD) targeting viral enzymes. The ethyl ester provides a tractable vector for fragment growing, while the amidoxime can engage catalytic metal ions in the integrase active site, distinguishing it from simpler piperidine fragments that lack the metal-chelating amidoxime.

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